molecular formula C27H20O B14196629 2-(2-Methoxyphenyl)-1,1'-binaphthalene CAS No. 834861-06-2

2-(2-Methoxyphenyl)-1,1'-binaphthalene

Cat. No.: B14196629
CAS No.: 834861-06-2
M. Wt: 360.4 g/mol
InChI Key: VHVUWNQUDXRFIA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Methoxyphenyl)-1,1’-binaphthalene is an organic compound that belongs to the class of binaphthyl derivatives. This compound is characterized by the presence of two naphthalene rings connected through a single bond, with a methoxyphenyl group attached to one of the naphthalene rings. The unique structure of 2-(2-Methoxyphenyl)-1,1’-binaphthalene makes it an interesting subject for research in various fields of chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methoxyphenyl)-1,1’-binaphthalene typically involves the Suzuki-Miyaura cross-coupling reaction. This reaction is performed between 2-bromo-1,1’-binaphthalene and 2-methoxyphenylboronic acid in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like toluene or dimethylformamide under an inert atmosphere at elevated temperatures .

Industrial Production Methods

While specific industrial production methods for 2-(2-Methoxyphenyl)-1,1’-binaphthalene are not well-documented, the general approach would involve scaling up the Suzuki-Miyaura coupling reaction. This would require optimization of reaction conditions to ensure high yield and purity of the product. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

2-(2-Methoxyphenyl)-1,1’-binaphthalene undergoes various types of chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The naphthalene rings can be reduced under specific conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the naphthalene rings.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon.

    Substitution: Reagents like bromine or nitric acid for halogenation and nitration, respectively.

Major Products

    Oxidation: Formation of 2-(2-Hydroxyphenyl)-1,1’-binaphthalene.

    Reduction: Formation of partially or fully hydrogenated binaphthalene derivatives.

    Substitution: Formation of halogenated or nitrated binaphthalene derivatives.

Scientific Research Applications

2-(2-Methoxyphenyl)-1,1’-binaphthalene has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in organic light-emitting diodes (OLEDs) and other electronic materials.

    Biology and Medicine: Studied for its potential biological activities, including anti-cancer properties.

Mechanism of Action

The mechanism of action of 2-(2-Methoxyphenyl)-1,1’-binaphthalene in biological systems is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the modulation of enzyme activities or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-Methoxyphenyl)-1,1’-binaphthalene is unique due to its binaphthalene core structure, which imparts distinct electronic and optical properties. This makes it particularly valuable in material science applications, where such properties are crucial.

Properties

CAS No.

834861-06-2

Molecular Formula

C27H20O

Molecular Weight

360.4 g/mol

IUPAC Name

2-(2-methoxyphenyl)-1-naphthalen-1-ylnaphthalene

InChI

InChI=1S/C27H20O/c1-28-26-16-7-6-14-23(26)25-18-17-20-10-3-5-13-22(20)27(25)24-15-8-11-19-9-2-4-12-21(19)24/h2-18H,1H3

InChI Key

VHVUWNQUDXRFIA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1C2=C(C3=CC=CC=C3C=C2)C4=CC=CC5=CC=CC=C54

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.